molecular formula C11H19NOS B3009700 2-Cyclopentyl-1-thiomorpholin-4-ylethanone CAS No. 2123535-09-9

2-Cyclopentyl-1-thiomorpholin-4-ylethanone

Cat. No. B3009700
CAS RN: 2123535-09-9
M. Wt: 213.34
InChI Key: BNCVHXBMJUHACX-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-thiomorpholin-4-ylethanone, also known as CPTEM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CPTEM is a thiomorpholine derivative that has a unique molecular structure, making it a valuable compound for drug discovery and development.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-thiomorpholin-4-ylethanone is not entirely understood. However, studies have suggested that 2-Cyclopentyl-1-thiomorpholin-4-ylethanone works by inhibiting specific enzymes and pathways in cells that are involved in cancer growth and neurodegenerative disorders. 2-Cyclopentyl-1-thiomorpholin-4-ylethanone has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
2-Cyclopentyl-1-thiomorpholin-4-ylethanone has been shown to have significant biochemical and physiological effects. Studies have suggested that 2-Cyclopentyl-1-thiomorpholin-4-ylethanone can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer growth. 2-Cyclopentyl-1-thiomorpholin-4-ylethanone has also been shown to reduce inflammation and oxidative stress in cells, which can have a positive impact on neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2-Cyclopentyl-1-thiomorpholin-4-ylethanone is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. 2-Cyclopentyl-1-thiomorpholin-4-ylethanone is also a stable compound, making it easy to store and transport. However, one of the limitations of 2-Cyclopentyl-1-thiomorpholin-4-ylethanone is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research and development of 2-Cyclopentyl-1-thiomorpholin-4-ylethanone. One of the significant areas of focus is the development of 2-Cyclopentyl-1-thiomorpholin-4-ylethanone as a potential drug candidate for the treatment of cancer and neurodegenerative disorders. Additionally, there is a need for further research to understand the mechanism of action of 2-Cyclopentyl-1-thiomorpholin-4-ylethanone and its potential applications in other areas of scientific research.
In conclusion, 2-Cyclopentyl-1-thiomorpholin-4-ylethanone is a valuable chemical compound that has significant potential in various areas of scientific research. The synthesis method of 2-Cyclopentyl-1-thiomorpholin-4-ylethanone is relatively simple, and it has been extensively studied for its potential applications in cancer research, neurodegenerative disorders, and antibacterial and antifungal properties. Further research is needed to understand the mechanism of action of 2-Cyclopentyl-1-thiomorpholin-4-ylethanone and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 2-Cyclopentyl-1-thiomorpholin-4-ylethanone involves the reaction of cyclopentanone with thiomorpholine in the presence of sodium ethoxide. The resulting product is then subjected to further purification steps to obtain the final product. The synthesis process of 2-Cyclopentyl-1-thiomorpholin-4-ylethanone is relatively simple and can be carried out in a laboratory setting with ease.

Scientific Research Applications

2-Cyclopentyl-1-thiomorpholin-4-ylethanone has been extensively studied for its potential applications in various areas of scientific research. One of the significant areas where 2-Cyclopentyl-1-thiomorpholin-4-ylethanone has been explored is in the field of cancer research. Studies have shown that 2-Cyclopentyl-1-thiomorpholin-4-ylethanone has anti-cancer properties and can inhibit the growth of cancer cells. 2-Cyclopentyl-1-thiomorpholin-4-ylethanone has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, 2-Cyclopentyl-1-thiomorpholin-4-ylethanone has been studied for its antibacterial and antifungal properties.

properties

IUPAC Name

2-cyclopentyl-1-thiomorpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NOS/c13-11(9-10-3-1-2-4-10)12-5-7-14-8-6-12/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCVHXBMJUHACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-1-(thiomorpholin-4-yl)ethan-1-one

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